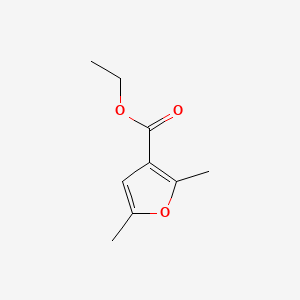

Ethyl 2,5-dimethylfuran-3-carboxylate

描述

Ethyl 2,5-dimethylfuran-3-carboxylate is a chemical compound that is part of a broader class of organic compounds known as furans. These compounds contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific structure of ethyl 2,5-dimethylfuran-3-carboxylate includes additional functional groups such as the ethyl ester group and methyl groups at the 2 and 5 positions on the furan ring.

Synthesis Analysis

The synthesis of related furan compounds involves various chemical reactions. For instance, the acidic condensation of 2,4-dimethylfuran with acetaldehyde can lead to the formation of compounds like 2,2′-ethylidenebis[3,5-dimethylfuran] . This compound can further react with methyl bromopropynoate to produce an adduct, which can undergo a series of reactions including hydroboration, alcohol protection, methanolysis, reduction, and oxidative cleavage to yield complex molecules with multiple stereogenic centers .

Molecular Structure Analysis

The molecular structure of furan derivatives can be quite complex, with multiple stereogenic centers and substituents that influence their three-dimensional conformation. For example, the synthesis process described in paper leads to the creation of a molecule with six contiguous stereogenic centers, which is indicative of the intricate molecular architecture that can be achieved with furan derivatives.

Chemical Reactions Analysis

Furan compounds can participate in a variety of chemical reactions. The synthesis pathway mentioned involves reactions such as regio- and stereoselective hydroboration, methanolysis, reduction, and SN2′ type reactions . These reactions are crucial for constructing the complex molecular architecture of the final product and for introducing various functional groups at specific positions on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by their molecular structure. For instance, the presence of carboxyl groups in compounds like 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid can lead to the formation of intermolecular hydrogen bonds, which can further affect the crystal structure and packing of the molecules . Additionally, the presence of substituents such as the methylsulfanyl group can contribute to the overall reactivity and stability of the compound.

科学研究应用

-

Synthesis of Polysubstituted Furan-3-carboxylates

- Scientific Field : Organic Chemistry .

- Application Summary : Furan-3-carboxylates and their derivatives have significant biologically active properties and are used in the synthesis of various heterocyclic structures .

- Methods of Application : The synthesis methods include reactions of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile or ethyl cyanoacetate in the presence of NaOEt or Et3N . Another method involves the condensation of acetylacetone with ethyl bromopyruvate .

- Results : Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate was formed in 77% yield in the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile .

-

Biological Potential of Indole Derivatives

- Scientific Field : Pharmacology .

- Application Summary : Indole derivatives, which may include furan-3-carboxylate derivatives, have diverse biological activities and are used in the development of various therapeutic drugs .

- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including electrophilic substitution .

- Results : Indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

-

Furan Platform Chemicals Beyond Fuels and Plastics

- Scientific Field : Green Chemistry .

- Application Summary : Furan platform chemicals (FPCs), which may include furan-3-carboxylates, are directly available from biomass and can be used to synthesize a spectacular range of compounds . This includes the manufacture of monomers for biodegradable polymers .

- Methods of Application : The synthesis of FPCs involves the transformation of biomass into various chemicals . This requires the replacement of traditional resources such as crude oil with biomass .

- Results : The use of FPCs has begun to take place in substantial parts of the chemical industry, leading to the replacement of petroleum refineries with biorefineries .

-

Synthesis of Polysubstituted Furan-3(4)-Carboxylates

- Scientific Field : Organic Chemistry .

- Application Summary : Polysubstituted furan-3(4)-carboxylates have significant biologically active properties and are used in the construction of polynuclear heterocyclic structures .

- Methods of Application : The synthesis of these compounds involves reactions of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile or ethyl cyanoacetate in the presence of NaOEt or Et3N .

- Results : Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate was formed in 77% yield in the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile .

-

Furan Platform Chemicals Beyond Fuels and Plastics

- Scientific Field : Green Chemistry .

- Application Summary : Furan platform chemicals (FPCs), which may include furan-3-carboxylates, are directly available from biomass and can be used to synthesize a spectacular range of compounds . This includes the manufacture of monomers for biodegradable polymers .

- Methods of Application : The synthesis of FPCs involves the transformation of biomass into various chemicals . This requires the replacement of traditional resources such as crude oil with biomass .

- Results : The use of FPCs has begun to take place in substantial parts of the chemical industry, leading to the replacement of petroleum refineries with biorefineries .

-

Synthesis of Polysubstituted Furan-3(4)-Carboxylates

- Scientific Field : Organic Chemistry .

- Application Summary : Polysubstituted furan-3(4)-carboxylates have significant biologically active properties and are used in the construction of polynuclear heterocyclic structures .

- Methods of Application : The synthesis of these compounds involves reactions of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile or ethyl cyanoacetate in the presence of NaOEt or Et3N .

- Results : Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate was formed in 77% yield in the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile .

属性

IUPAC Name |

ethyl 2,5-dimethylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-4-11-9(10)8-5-6(2)12-7(8)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYLSCDHFCSDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183367 | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,5-dimethylfuran-3-carboxylate | |

CAS RN |

29113-63-1 | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029113631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

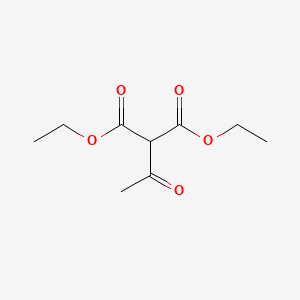

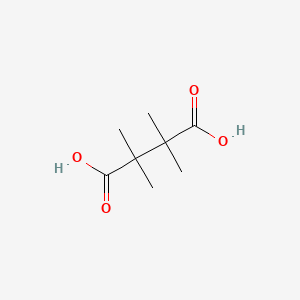

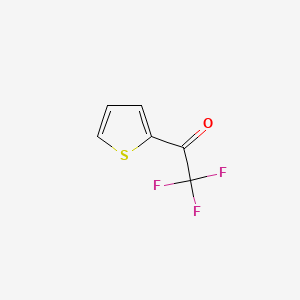

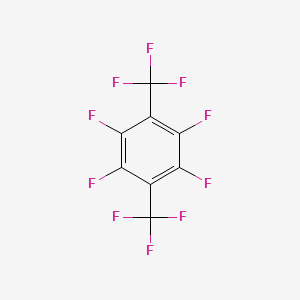

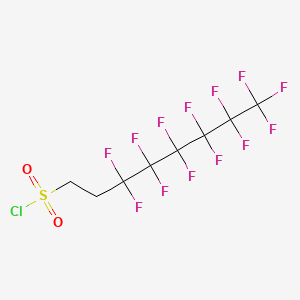

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

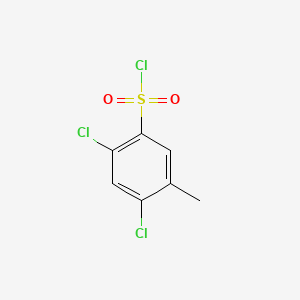

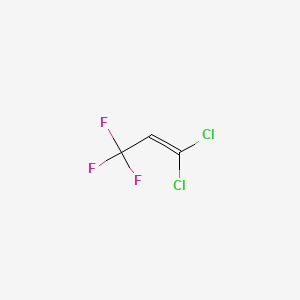

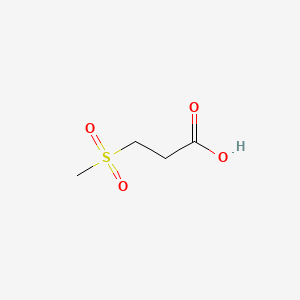

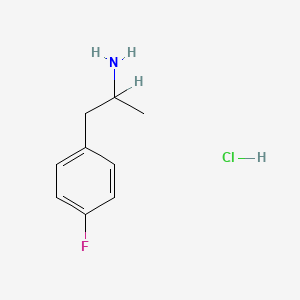

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。